An In-depth Technical Guide to 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
An In-depth Technical Guide to 1H-Imidazo[4,5-C]pyridine-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its chemical identity, including its CAS number, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it explores the compound's core applications in drug development, with a particular focus on its role as a precursor to potent antiviral agents and immunomodulators, specifically as agonists of Toll-like receptor 7 (TLR7). The underlying mechanisms of action and relevant signaling pathways are discussed and visualized. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on the imidazopyridine scaffold.
Introduction: The Significance of the Imidazopyridine Scaffold
The imidazopyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide range of biological targets. This versatile heterocyclic system is the foundation for numerous therapeutic agents with diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. 1H-Imidazo[4,5-C]pyridine-2(3H)-thione, in particular, serves as a crucial synthetic intermediate for the development of novel drug candidates. Its thione functionality provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The exploration of this compound and its derivatives has led to the discovery of potent modulators of the innate immune system and inhibitors of viral replication.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 7239-81-8 | [1] |
| Molecular Formula | C₆H₅N₃S | [1] |
| Molecular Weight | 151.19 g/mol | [1] |
| IUPAC Name | 1,3-dihydroimidazo[4,5-c]pyridine-2-thione | [1] |
| Appearance | Crystalline powder | [2] |
| Storage | 2-8°C, dry, protected from light | [2] |
Synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione: A Step-by-Step Protocol
The synthesis of 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is typically achieved through the cyclization of a diaminopyridine precursor with a thiocarbonyl source. The following protocol is a robust and reproducible method based on established synthetic strategies for analogous heterocyclic thiones.[3][4][5]
Reaction Scheme
Caption: Synthetic workflow for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione.
Experimental Protocol
Materials:
-
3,4-Diaminopyridine
-
Carbon Disulfide (CS₂)
-
Pyridine
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Activated charcoal
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
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Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,4-diaminopyridine (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add pyridine (2 equivalents) followed by the slow, dropwise addition of carbon disulfide (1.5 equivalents). The addition of carbon disulfide should be performed in a well-ventilated fume hood due to its volatility and toxicity.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
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Isolation of Crude Product: Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purification:
-
Suspend the crude product in water and acidify with concentrated HCl to a pH of approximately 5-6.
-
Heat the suspension to boiling and add a small amount of activated charcoal.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Causality of Experimental Choices:
-
Pyridine as a base: Pyridine is used to deprotonate the amino groups of 3,4-diaminopyridine, increasing their nucleophilicity to attack the electrophilic carbon of carbon disulfide. It also serves to neutralize the hydrogen sulfide gas that may be formed as a byproduct.
-
Ethanol as a solvent: Ethanol is a suitable solvent as it dissolves the reactants and allows the reaction to be carried out at a reflux temperature that provides sufficient energy for the cyclization to occur without significant degradation of the product.
-
Acidification and recrystallization: This step is crucial for purification. The product is protonated and dissolved in the acidic aqueous solution, while many impurities are removed with the activated charcoal. Upon cooling, the purified product crystallizes out of the solution.
Applications in Drug Development
The 1H-Imidazo[4,5-C]pyridine-2(3H)-thione scaffold is a versatile starting material for the synthesis of compounds with significant therapeutic potential.
Antiviral Activity
Derivatives of the imidazo[4,5-c]pyridine core have demonstrated potent antiviral activity against a range of viruses.[6] A notable example is the inhibition of the classical swine fever virus (CSFV), a pestivirus. The mechanism of action for some of these derivatives involves the targeting of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[7]
Table of Antiviral Activity for Imidazo[4,5-c]pyridine Derivatives:
| Compound Derivative | Virus | Activity (EC₅₀/IC₅₀) | Source |
| Bromo-substituted phenyl derivative | Respiratory Syncytial Virus (RSV) | EC₅₀ = 21.0 μM | [8] |
| para-cyano-substituted derivative | Respiratory Syncytial Virus (RSV) | EC₅₀ = 79.0 μM | [8] |
| Imidazo[4,5-c]pyridine-4-carbonitrile hybrid | Cathepsin S (CTSS) | IC₅₀ = 25 nM | [9] |
| N-hydroxycarboximidamide derivative | Human Breast Adenocarcinoma (MCF-7) | IC₅₀ = 0.082 µM | [7] |
| PARP inhibitor derivative | Poly(ADP-ribose) polymerase (PARP) | IC₅₀ = 8.6 nM | [7] |
Immunomodulatory Activity: TLR7 Agonism
A significant area of research for imidazo[4,5-c]pyridine derivatives is their ability to act as agonists for Toll-like receptor 7 (TLR7).[10][11] TLR7 is an endosomal receptor that recognizes single-stranded RNA, a hallmark of viral infections. Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers a potent innate immune response characterized by the production of type I interferons (IFN-α/β).[10] This has profound implications for the development of vaccine adjuvants and cancer immunotherapies.[12]
TLR7 Signaling Pathway:
Caption: TLR7 signaling cascade initiated by an imidazo[4,5-c]pyridine agonist.
Table of TLR7 Agonist Activity for Imidazo[4,5-c]pyridine Derivatives:
| Compound Derivative | Assay | Activity (EC₅₀) | Source |
| 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | hTLR7-specific reporter gene assay | 1.57 μM | [13] |
Conclusion
1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a cornerstone synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its thione group make it an attractive starting point for the generation of diverse chemical libraries. The demonstrated antiviral and immunomodulatory activities of its derivatives, particularly as TLR7 agonists, highlight the therapeutic promise of the imidazopyridine scaffold. This technical guide provides a foundational understanding of this important molecule, offering researchers and drug development professionals the necessary information to leverage its potential in their pursuit of novel therapeutics.
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